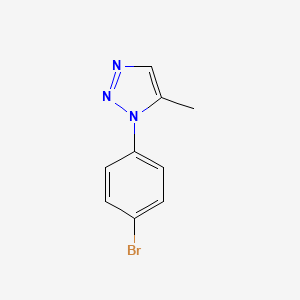

1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-5-methyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-7-6-11-12-13(7)9-4-2-8(10)3-5-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSWVEKRUUOWFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes, catalyzed by copper(I), remains the most widely used method for synthesizing 1,2,3-triazoles. For 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole, 1-azido-4-bromobenzene reacts with dimethyl acetylmethylphosphonate under Cu(I) catalysis.

Procedure :

-

Reagents : 1-Azido-4-bromobenzene (0.1 mmol), dimethyl acetylmethylphosphonate (0.1 mmol), tetramethylguanidine (0.3 mmol), acetonitrile.

-

Conditions : Stirring at 80°C for 16 hours.

-

Workup : Extraction with ethyl acetate, drying over MgSO₄, and silica gel column purification.

This method’s regioselectivity arises from copper’s ability to stabilize the transition state, favoring the 1,4-disubstituted triazole. The use of tetramethylguanidine enhances reaction efficiency by deprotonating intermediates .

Enolate-Azide Cycloaddition with Potassium Carbonate

A metal-free approach involves the cycloaddition of enolates with aryl azides. 1-Azido-4-bromobenzene reacts with ethyl acetoacetate enolate generated in situ using K₂CO₃ in dimethyl sulfoxide (DMSO).

Procedure :

-

Reagents : 1-Azido-4-bromobenzene (1 mmol), ethyl acetoacetate (1 mmol), K₂CO₃ (10 mol%), DMSO.

-

Conditions : Room temperature, 12-hour stirring.

-

Workup : Precipitation with cold water, filtration, and recrystallization from ethanol.

This method avoids transition metals, making it advantageous for pharmaceutical applications. However, lower yields compared to CuAAC limit its scalability .

Microwave-Assisted Synthesis Using Bi₂WO₆ Nanoparticles

Microwave irradiation accelerates reactions involving 1-azido-4-bromobenzene and acetylacetone catalyzed by bismuth tungstate (Bi₂WO₆) nanoparticles.

Procedure :

-

Reagents : 1-Azido-4-bromobenzene (1 mmol), acetylacetone (1 mmol), Bi₂WO₆ (5 mol%), ethanol.

-

Conditions : Microwave irradiation (300 W, 100°C, 20 minutes).

-

Workup : Centrifugation, solvent evaporation, and chromatography.

Microwave heating reduces reaction time from hours to minutes, while Bi₂WO₆’s acidic sites enhance regioselectivity. This method is ideal for high-throughput synthesis .

Potassium Ethoxide-Mediated Cyclization

A classical method involves condensing 1-azido-4-bromobenzene with ethyl acetoacetate in ethanol using potassium ethoxide.

Procedure :

-

Reagents : 1-Azido-4-bromobenzene (1 mmol), ethyl acetoacetate (1 mmol), KOEt (1.5 mmol), ethanol.

-

Conditions : Reflux at 80°C for 6 hours.

-

Workup : Acidification with HCl, extraction, and recrystallization.

While straightforward, this method’s low yield and prolonged reaction time make it less favorable than modern alternatives .

Metal-Free Synthesis via Hexafluoroisopropanol (HFIP)

A recent three-component reaction uses HFIP to mediate the coupling of aldehydes, nitroalkanes, and sodium azides.

Procedure :

-

Reagents : 4-Bromobenzaldehyde (1 mmol), nitroethane (1 mmol), NaN₃ (1 mmol), HFIP.

-

Conditions : 60°C, 12-hour stirring.

-

Workup : Solvent removal, extraction with dichloromethane, and chromatography.

HFIP’s strong hydrogen-bond-donating ability facilitates imine formation and cyclization without metals, offering an eco-friendly route .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include nucleophiles like sodium azide, amines, or thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

Biological Activities

The biological significance of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole is extensive:

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against a range of bacteria and fungi. Studies have shown that derivatives of triazoles can inhibit the growth of resistant strains, making them potential candidates for new antimicrobial agents .

- Anticancer Properties : Research indicates that triazole derivatives can act as effective anticancer agents. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and potential as a chemotherapeutic agent .

- Antiviral Activity : Some studies have reported the antiviral effects of triazole compounds, suggesting that this compound may inhibit viral replication or entry into host cells .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Gümrükçüoğlu et al., several triazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds containing the triazole ring exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, the presence of bromine substituents enhanced the antimicrobial potency compared to their non-brominated counterparts .

Case Study 2: Anticancer Activity

A recent study explored the anticancer properties of triazole derivatives against breast cancer cell lines. The findings revealed that certain derivatives of this compound displayed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 3: Antiviral Potential

Research on the antiviral applications of triazoles has identified several compounds capable of inhibiting viral enzymes critical for replication. For instance, studies have shown that modifications on the triazole ring can enhance binding affinity to viral targets, suggesting a pathway for developing antiviral therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole depends on its specific application:

Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its therapeutic effects.

Chemical Reactivity: The presence of the bromophenyl group and the triazole ring allows the compound to participate in diverse chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Halogen Effects : Bromine at N1 enhances lipophilicity and binding affinity compared to chlorine or methoxy groups. For example, bromo-substituted derivatives show higher anticancer activity (e.g., 9b and 9g in ) than chloro analogs, likely due to improved hydrophobic interactions with target proteins .

- Methyl vs. Phenyl at C5: Methyl substitution at C5 improves metabolic stability compared to bulkier aryl groups (e.g., phenyl in ), as seen in the reduced toxicity of 1-(4-bromophenyl)-5-methyl derivatives in normal cells .

Key Findings :

- Anticancer Selectivity: Bromo-methyl derivatives exhibit selective cytotoxicity, with compound 9b showing 20-fold higher binding in cancer cells than normal tissues .

- Antimicrobial Potency : The 4-bromophenyl group improves membrane penetration, as seen in BPT’s efficacy against Gram-positive bacteria .

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data

Notable Trends:

Biological Activity

1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer effects. We will also explore relevant case studies and research findings that highlight its efficacy.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the bromophenyl group and the triazole ring is significant for its biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, it has shown distinct inhibitory effects against various pathogens:

- Fusarium Wilt (race 4) : The compound exhibited significant inhibition of mycelium growth.

- Colletotrichum gloeosporioides : Effective against this plant pathogen as well.

- Xanthomonas oryzae : Demonstrated inhibitory activity through various in vitro methods .

Anti-inflammatory Effects

Research indicates that compounds containing the triazole moiety often exhibit anti-inflammatory properties. In a study involving derivatives of triazole, it was found that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Specifically, this compound derivatives showed a reduction in cytokine levels comparable to established anti-inflammatory drugs .

Anticancer Potential

The anticancer activity of triazole derivatives has been a focal point in recent research. Studies have indicated that certain derivatives can inhibit cancer cell proliferation effectively. For example, the compound was tested against several cancer cell lines and demonstrated promising antiproliferative activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

In one study, this compound was evaluated for its effectiveness against plant pathogens. The results showed that at certain concentrations, the compound significantly inhibited the growth of Fusarium Wilt and other pathogens. This suggests potential applications in agricultural settings for disease management .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of triazole derivatives. The study highlighted how these compounds modulate cytokine release in immune cells. Specifically, it was noted that this compound could decrease TNF-α production by up to 60% in stimulated PBMC cultures .

Research Findings

Q & A

Q. Table 1: Representative Synthetic Routes

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| CuAAC (one-pot) | 85–90 | EtOH, 80°C, 12h, CuI catalyst | |

| Post-functionalization | 60–70 | Bromination of pre-formed triazole |

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced Question

Crystal structure determination using programs like SHELXL () is critical for resolving bond-length discrepancies and non-covalent interactions. For example:

- Torsional angles : In 2-bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, Br–C–C=O torsion angles (1.2° to -2.8°) confirm planarity of the triazole core .

- Hydrogen bonding : Intermolecular C–H⋯O/N interactions stabilize crystal packing, with Br⋯Br halogen bonds (3.59–3.65 Å) contributing to framework rigidity .

Q. Table 2: Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Space group | Pn (monoclinic) |

| R factor | 0.048 |

| Halogen interactions | Br⋯Br: 3.5991(8) Å |

| Torsional angle range | -2.8° to +1.2° |

What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Basic Question

- 1H/13C NMR : The methyl group at C5 appears as a singlet at δ ~2.50 ppm (1H), while the triazole proton (C4-H) resonates at δ ~7.70 ppm. Aromatic protons from the 4-bromophenyl group split into doublets (J ≈ 8.5 Hz) .

- IR spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and triazole C=N (~1600 cm⁻¹) confirm functional groups.

Advanced Tip : For regiochemical confirmation (1,2,3- vs. 1,2,4-triazole), NOESY or HSQC can correlate proton environments with adjacent carbons .

How do substituent effects influence the biological activity of this compound derivatives?

Advanced Question

The 4-bromophenyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., mGluR1 antagonism). Methyl substitution at C5 reduces metabolic degradation. Example:

- mGluR1 inhibition : A derivative with a 2-fluoro-3-pyridinyl substituent showed IC50 = 12 nM in rat models, attributed to halogen bonding with receptor residues .

- Enzyme inhibition : Carboxamide derivatives (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide) inhibit carbonic anhydrase IX (Ki = 8.3 nM) via triazole-Zn²⁺ coordination .

Q. Table 3: Biological Activity Data

| Derivative | Target | Activity (IC50/Ki) | Mechanism |

|---|---|---|---|

| mGluR1 antagonist | Rat brain | 12 nM | Halogen bonding |

| Carboxamide derivative | Carbonic anhydrase IX | 8.3 nM | Zn²⁺ coordination |

How can computational methods complement experimental data in studying this compound’s reactivity?

Advanced Question

- DFT calculations : Predict regioselectivity in cycloaddition reactions. For example, the energy barrier for 1,4- vs. 1,5-triazole formation can differ by ~3 kcal/mol, favoring the former .

- Molecular docking : Simulate binding poses of triazole derivatives in mGluR1 (PDB: 4OR2), identifying key interactions (e.g., π-stacking with Phe787) .

What are the challenges in resolving contradictory crystallographic data for triazole derivatives?

Advanced Question

- Disorder modeling : In SHELXL, partial occupancy refinement is required for flexible substituents (e.g., bromo-ethanone groups) .

- Twinning : High-resolution data (d < 0.8 Å) and TWIN/BASF commands in SHELX mitigate pseudo-merohedral twinning artifacts .

How is the compound’s stability assessed under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.